(2E)-Hexenoyl-CoA

Description

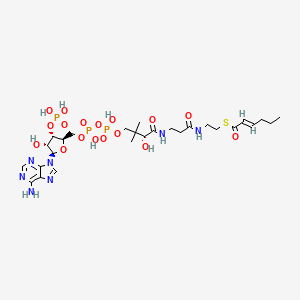

Structure

2D Structure

Properties

Molecular Formula |

C27H44N7O17P3S |

|---|---|

Molecular Weight |

863.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1 |

InChI Key |

OINXHIBNZUUIMR-IXUYQXAASA-N |

Isomeric SMILES |

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthesis of (2E)-Hexenoyl-CoA in Mitochondria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in mitochondrial fatty acid metabolism, primarily generated during the β-oxidation of saturated and unsaturated fatty acids. Its biosynthesis is a critical step in the catabolic cascade that yields acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound within the mitochondria, detailing the key enzymes, their kinetics, and relevant experimental protocols. The intricate regulation of this pathway is also discussed, offering insights for researchers in metabolic diseases and drug development.

Introduction

Mitochondrial β-oxidation is the central pathway for the degradation of fatty acids, playing an essential role in energy homeostasis, particularly during periods of fasting or prolonged exercise.[1] This catabolic process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[2] this compound emerges as a key intermediate during the oxidation of medium-chain fatty acids, such as hexanoyl-CoA and octanoyl-CoA.[3][4] Understanding the biosynthesis of this specific molecule provides a window into the broader mechanics and regulation of fatty acid metabolism. Dysregulation of this pathway is implicated in several inherited metabolic disorders, making the enzymes involved potential targets for therapeutic intervention.[5][6]

The Core Biosynthetic Pathway of this compound

The primary route for the synthesis of this compound in the mitochondria is through the first step of the β-oxidation spiral acting on a C6 acyl-CoA substrate, namely hexanoyl-CoA. It is also formed as an intermediate during the degradation of longer-chain fatty acids. The process is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases.[5]

The key reaction is:

Hexanoyl-CoA + FAD → this compound + FADH₂

This dehydrogenation introduces a trans double bond between the α (C2) and β (C3) carbons of the acyl-CoA chain.[2] The enzyme responsible for this reaction with a six-carbon substrate is primarily the medium-chain acyl-CoA dehydrogenase (MCAD) .[7]

Key Enzymes and Their Roles

-

Acyl-CoA Dehydrogenases (ACADs): These are a class of flavoproteins that catalyze the initial dehydrogenation step in β-oxidation.[5] There are several ACADs with varying substrate specificities based on the length of the fatty acyl-CoA chain.[7]

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This is the principal enzyme involved in the biosynthesis of this compound from hexanoyl-CoA. It exhibits optimal activity for substrates with chain lengths from C6 to C12.[1][7]

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD): While its primary substrates are shorter-chain acyl-CoAs (C4 to C6), SCAD can also contribute to the dehydrogenation of hexanoyl-CoA.[4][7]

-

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the subsequent step in β-oxidation, the hydration of the trans-double bond of (2E)-enoyl-CoAs to form L-3-hydroxyacyl-CoA.[8][9] In the context of this compound biosynthesis, its reverse reaction (dehydration) is thermodynamically unfavorable under normal physiological conditions.

-

3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the third step of β-oxidation, the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[10][11]

-

β-Ketoacyl-CoA Thiolase: The final enzyme in the β-oxidation cycle, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Quantitative Data

The kinetic parameters of the key enzymes involved in this compound biosynthesis are crucial for understanding the flux through the β-oxidation pathway. The following tables summarize available quantitative data.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Organism/Tissue | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2-10 | - | ~10 | Pig Kidney | [12] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | - | - | - | Human | [13] |

| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA (C4) | ~20-30 | ~1500 | - | Bovine Liver | [14] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | ~5-15 | ~200 | - | Pig Heart | [15] |

Note: Specific kinetic data for MCAD with hexanoyl-CoA leading to this compound are not always explicitly detailed in the literature and can vary with experimental conditions. The data for octanoyl-CoA is often used as a proxy for medium-chain substrates.

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from methods that utilize an artificial electron acceptor to measure the rate of acyl-CoA dehydrogenation.[16][17]

Principle: The reduction of the electron acceptor, ferricenium hexafluorophosphate (B91526), by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.6, containing 0.1 mM EDTA.

-

Substrate Stock Solution: 10 mM Hexanoyl-CoA in water.

-

Ferricenium Hexafluorophosphate Stock Solution: 10 mM in water.

-

Mitochondrial Extract or Purified MCAD enzyme.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer.

-

Add the mitochondrial extract or purified enzyme to the cuvette.

-

Add the ferricenium hexafluorophosphate solution to a final concentration of 200 µM.

-

Initiate the reaction by adding the hexanoyl-CoA substrate to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium).

-

The rate of absorbance change is proportional to the enzyme activity.

Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This protocol measures the hydration of the double bond in (2E)-enoyl-CoA substrates.[14]

Principle: The hydration of the α,β-unsaturated bond in the enoyl-CoA substrate leads to a decrease in absorbance at a wavelength where the conjugated system absorbs, typically around 263 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8.

-

Substrate Stock Solution: 1 mM this compound in water.

-

Mitochondrial Extract or Purified Enoyl-CoA Hydratase.

Procedure:

-

Set up a reaction mixture in a quartz cuvette containing Assay Buffer.

-

Add the this compound substrate to a final concentration of 50 µM.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the mitochondrial extract or purified enzyme.

-

Monitor the decrease in absorbance at 263 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

HPLC-Based Assay for Enoyl-CoA Hydratase Activity

This method allows for the direct quantification of the substrate and product.[18]

Principle: The reaction mixture is separated by reverse-phase high-performance liquid chromatography (HPLC), and the amounts of this compound and 3-hydroxyhexanoyl-CoA are quantified by their absorbance at 260 nm.

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 1 mM this compound in water.

-

Mitochondrial Extract or Purified Enoyl-CoA Hydratase.

-

Quenching Solution: 10% perchloric acid.

-

HPLC Mobile Phase: Acetonitrile and potassium phosphate buffer gradient.

Procedure:

-

Incubate the enzyme with the substrate in the Reaction Buffer at a controlled temperature.

-

At various time points, stop the reaction by adding the Quenching Solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a suitable gradient of the mobile phase.

-

Detect the acyl-CoA species by their absorbance at 260 nm.

-

Quantify the substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.

Visualizations

Signaling Pathways and Workflows

Caption: Biosynthesis of this compound via mitochondrial β-oxidation.

Caption: Experimental workflow for acyl-CoA dehydrogenase assay.

Regulation of this compound Biosynthesis

The concentration of this compound in the mitochondria is tightly regulated by the overall flux of the β-oxidation pathway. This regulation occurs at several levels:

-

Substrate Availability: The primary determinant of this compound production is the availability of its precursor, hexanoyl-CoA, and other medium-chain fatty acyl-CoAs. This is influenced by the uptake of fatty acids into the mitochondria, a process regulated by the carnitine palmitoyltransferase (CPT) system.[19]

-

Transcriptional Regulation: The expression of β-oxidation enzymes, including MCAD, is under the control of transcription factors such as peroxisome proliferator-activated receptors (PPARs).[20] Hormonal signals and the nutritional state of the organism can modulate the expression of these genes.

-

Allosteric Regulation: The activity of MCAD can be influenced by the intramitochondrial ratios of NAD⁺/NADH and FAD/FADH₂. High ratios of the reduced coenzymes can inhibit the dehydrogenase activity, thereby slowing down the production of this compound.[1]

-

Product Inhibition: The accumulation of this compound and subsequent intermediates of the β-oxidation pathway can lead to feedback inhibition of the upstream enzymes, including MCAD.

Conclusion

The biosynthesis of this compound is an integral part of mitochondrial fatty acid β-oxidation. A thorough understanding of this process, including the kinetics of the involved enzymes and the regulatory mechanisms, is essential for researchers in the fields of metabolism, inherited metabolic diseases, and drug development. The experimental protocols provided in this guide offer a practical framework for studying this crucial metabolic intermediate and the enzymes that govern its formation. Further research into the specific regulation of this compound levels may uncover novel therapeutic targets for metabolic disorders.

References

- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. MCAD [gmdi.org]

- 4. Beta oxidation of hexanoyl-CoA to butanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]

- 8. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Neonatal screening for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in The Netherlands: the importance of enzyme analysis to ascertain true MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural organization and regulatory regions of the human medium-chain acyl-CoA dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of fatty acids, particularly in the degradation of both saturated and unsaturated fatty acids with an even number of carbons. Its metabolism is a key checkpoint in the pathway, involving several crucial enzymes. Dysregulation of these enzymatic steps can lead to inherited metabolic disorders. This technical guide provides an in-depth analysis of the role of this compound, including the enzymes involved in its metabolism, relevant kinetic data, detailed experimental protocols for its study, and a discussion of its clinical significance.

Introduction to Beta-Oxidation and the Significance of this compound

Mitochondrial fatty acid beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[1] The process involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[1]

This compound emerges as an intermediate during the beta-oxidation of fatty acids that are at least six carbons in length. For instance, the oxidation of hexanoyl-CoA, a six-carbon saturated fatty acid, proceeds through its dehydrogenation by acyl-CoA dehydrogenase to form this compound.[2] This intermediate is then hydrated by enoyl-CoA hydratase.

The metabolism of this compound is particularly relevant in the context of unsaturated fatty acid oxidation. The breakdown of polyunsaturated fatty acids often requires auxiliary enzymes to handle the non-standard double bond positions, leading to intermediates that are ultimately converted to substrates for the main beta-oxidation pathway, such as (2E)-enoyl-CoA species.[3][4]

Enzymatic Processing of this compound

The metabolism of this compound is primarily handled by two key enzymes in the beta-oxidation spiral:

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the trans-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.[5][6] This is the second step in the conventional beta-oxidation cycle. The activity of enoyl-CoA hydratase is crucial for processing the enoyl-CoA intermediates generated from both saturated and unsaturated fatty acid breakdown.[6]

-

Acyl-CoA Dehydrogenases: While this compound is the product of the initial dehydrogenation of hexanoyl-CoA, it is important to consider the broader family of acyl-CoA dehydrogenases. These enzymes exhibit chain-length specificity. Short-chain acyl-CoA dehydrogenase (SCAD) is primarily responsible for the dehydrogenation of short-chain acyl-CoAs, including butyryl-CoA and hexanoyl-CoA.[7]

-

Trans-2-Enoyl-CoA Reductase: In certain metabolic contexts, particularly under anaerobic conditions in some organisms like Euglena gracilis, this compound can be reduced back to hexanoyl-CoA by the enzyme trans-2-enoyl-CoA reductase, utilizing NADH or NADPH as a cofactor.[8]

Quantitative Data on Enzymatic Reactions

The efficiency of enzymatic reactions involving this compound can be described by their kinetic parameters. Below is a summary of available data.

| Enzyme | Substrate | Organism | Km | Vmax | Reference(s) |

| (R)-Specific Enoyl-CoA Hydratase | This compound | Aeromonas caviae | 50 µM | 1.8 x 10³ U/mg | [9] |

| Trans-2-Enoyl-CoA Reductase | This compound | Euglena gracilis | 91 µM | Not Reported | [8] |

| Trans-2-Enoyl-CoA Reductase | Crotonyl-CoA | Euglena gracilis | 68 µM | Not Reported | [8] |

| Trans-2-Enoyl-CoA Reductase | NADH | Euglena gracilis | 109 µM | Not Reported | [8] |

| Trans-2-Enoyl-CoA Reductase | NADPH | Euglena gracilis | 119 µM | Not Reported | [8] |

| Enoyl-CoA Hydratase I | Crotonyl-CoA | Mycobacterium smegmatis | 82 µM | 2,488 units/mg | [10] |

| Enoyl-CoA Hydratase I | Decenoyl-CoA | Mycobacterium smegmatis | 91 µM | Not Reported | [10] |

| Enoyl-CoA Hydratase I | Hexadecenoyl-CoA | Mycobacterium smegmatis | 105 µM | 154 units/mg | [10] |

Signaling Pathways and Logical Relationships

Standard Beta-Oxidation Pathway of Hexanoyl-CoA

The following diagram illustrates the initial steps of beta-oxidation for a six-carbon saturated fatty acid, leading to the formation and subsequent hydration of this compound.

Experimental Workflow for Studying this compound Metabolism

This diagram outlines a typical workflow for investigating the enzymatic activity and metabolism of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protheragen [protheragen.us]

- 7. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2E)-Hexenoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in fatty acid metabolism, playing a crucial role in the beta-oxidation pathway. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its involvement in key biological processes. Detailed experimental methodologies for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Identification

This compound is an acyl-CoA thioester, comprising a hexenoyl group attached to Coenzyme A via a thioester bond. The "(2E)" designation indicates a double bond between the second and third carbon atoms of the hexenoyl chain with a trans configuration.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C27H44N7O17P3S | PubChem[1][2] |

| Molecular Weight | 863.66 g/mol | MedchemExpress.com[3] |

| Canonical SMILES | CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O | PubChem[2] |

| InChI | InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22?,26-/m1/s1 | PubChem[2] |

| CAS Number | 10018-93-6 | PubChem[1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Human Metabolome Database (HMDB)[1] |

| Water Solubility (Predicted) | 3.54 mg/mL | ALOGPS |

| LogP (Experimental) | -2.181 | PhysProp |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Biological Significance: Role in Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids, the primary pathway for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is fundamental for cellular energy production. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.

The formation of this compound occurs during the first step of a beta-oxidation cycle for a saturated six-carbon fatty acyl-CoA (Hexanoyl-CoA). The enzyme acyl-CoA dehydrogenase catalyzes the oxidation of Hexanoyl-CoA, introducing a double bond between the alpha and beta carbons (C2 and C3) to yield this compound and FADH2. Subsequently, enoyl-CoA hydratase hydrates the double bond, followed by oxidation by 3-hydroxyacyl-CoA dehydrogenase and thiolytic cleavage by beta-ketothiolase to release acetyl-CoA and a shortened acyl-CoA chain.

Experimental Protocols

Synthesis of this compound via the Ethyl Chloroformate Method

This method involves the activation of (2E)-hexenoic acid with ethyl chloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A to yield the desired product.

Materials:

-

(2E)-Hexenoic acid

-

Triethylamine (B128534) (TEA)

-

Ethyl chloroformate

-

Coenzyme A (lithium salt)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution, saturated

-

Argon or Nitrogen gas

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve (2E)-hexenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise while stirring.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 30-60 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

-

-

Thioesterification with Coenzyme A:

-

In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in a cold, saturated sodium bicarbonate solution.

-

Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with cold, dilute HCl.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.

-

The aqueous phase containing this compound can then be purified.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Gradient Elution:

-

A typical gradient might be from 5% to 95% Solvent B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.

Procedure:

-

Filter the aqueous solution containing the synthesized this compound through a 0.45 µm filter.

-

Inject the sample onto the equilibrated C18 column.

-

Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the collected fractions to obtain the purified product as a solid.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Dissolve the purified, lyophilized product in a suitable deuterated solvent, such as D₂O or a mixture of D₂O and deuterated acetonitrile.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

Signals corresponding to the adenine proton (around 8.0-8.5 ppm).

-

Signals for the ribose protons.

-

Protons of the pantothenate and cysteamine (B1669678) moieties.

-

Characteristic signals for the hexenoyl chain:

-

Vinyl protons (C2-H and C3-H) in the range of 6.0-7.0 ppm, showing characteristic coupling constants for the trans configuration.

-

Methylene protons adjacent to the double bond and the thioester.

-

Terminal methyl group protons.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

Signals for the carbonyl carbon of the thioester (around 190-200 ppm).

-

Signals for the olefinic carbons (around 120-150 ppm).

-

Signals corresponding to the carbons of the Coenzyme A moiety and the aliphatic carbons of the hexenoyl chain.

-

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical structure, properties, and biological roles is crucial for researchers in the fields of biochemistry, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of this key metabolic intermediate, facilitating further investigations into its function and potential as a therapeutic target.

References

An In-depth Technical Guide to the Enzymes Metabolizing (2E)-Hexenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically those with a double bond at an even-numbered carbon. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in the transformation of this compound, detailing their kinetic properties, the experimental protocols for their characterization, and the metabolic pathways in which they operate. This document is intended to serve as a valuable resource for researchers in drug development and metabolic studies, offering insights into the catalytic mechanisms and potential targets for therapeutic intervention.

Core Metabolic Pathway of this compound

The metabolism of this compound primarily proceeds through the mitochondrial beta-oxidation pathway. This process involves a sequence of four enzymatic reactions that ultimately shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. The key enzymes involved are Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and β-Ketoacyl-CoA Thiolase. Additionally, Enoyl-CoA Reductase can act on this compound.

Enzymes and Quantitative Data

The following sections detail the enzymes responsible for metabolizing this compound and its downstream products. The available quantitative kinetic data are summarized in the tables below. It is important to note that while the enzymes have broad substrate specificity, specific kinetic parameters for this compound are not always available in the literature. In such cases, data for structurally similar substrates are provided as a reference.

Acyl-CoA Dehydrogenase (ACAD)

Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial dehydrogenation step in beta-oxidation, introducing a trans-double bond between the α and β carbons of the acyl-CoA substrate.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme that acts on acyl-CoAs with chain lengths of 6 to 12 carbons and is therefore the most relevant for this compound's precursor, hexanoyl-CoA.[2]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2.5-10 | ~10-20 | Pig Kidney | [3][4] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | ND | ND |

ND: Not determined in the cited literature for this specific substrate.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-double bond of 2-enoyl-CoAs to form L-3-hydroxyacyl-CoA.[5] This enzyme exhibits broad substrate specificity.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |

| Enoyl-CoA Hydratase I | Crotonyl-CoA (C4) | 82 | 2488 | Mycobacterium smegmatis | [6] |

| Enoyl-CoA Hydratase I | Decenoyl-CoA (C10) | 91 | ND | Mycobacterium smegmatis | [6] |

| Enoyl-CoA Hydratase (PhaJAc) | Crotonyl-CoA (C4) | ND | ND | Aeromonas caviae | [5] |

| Enoyl-CoA Hydratase (PhaJAc) | Hexenoyl-CoA (C6) | ND | ND | Aeromonas caviae | [5] |

ND: Not determined in the cited literature. The study on Aeromonas caviae demonstrated activity towards trans-2-enoyl-CoAs with four to six carbons.[5]

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This NAD⁺-dependent enzyme catalyzes the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[6][7] The activity of this enzyme is crucial for the progression of the beta-oxidation spiral.[8]

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | ~10-50 | ~150-200 | Pig Heart | [9][10] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | ~5-20 | ~250-300 | Pig Heart | [9] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA (C6) | ND | ND |

ND: Not determined in the cited literature for this specific substrate. The enzyme is most active with medium-chain substrates.[9]

β-Ketoacyl-CoA Thiolase

The final step of the beta-oxidation cycle is catalyzed by β-ketoacyl-CoA thiolase, which cleaves 3-ketoacyl-CoA in a CoA-dependent manner to yield acetyl-CoA and a two-carbon-shorter acyl-CoA.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Medium-Chain 3-Ketoacyl-CoA Thiolase | 3-Ketooctanoyl-CoA (C8) | ~10-30 | ND | Pig Heart | [11] |

| Medium-Chain 3-Ketoacyl-CoA Thiolase | 3-Ketohexanoyl-CoA (C6) | ND | ND |

ND: Not determined in the cited literature.

Enoyl-CoA Reductase

Trans-2-enoyl-CoA reductase catalyzes the reduction of enoyl-CoA to acyl-CoA, a reaction that is part of fatty acid synthesis but can also metabolize intermediates of fatty acid oxidation.

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Trans-2-enoyl-CoA Reductase | trans-2-Hexenoyl-CoA | 91 | Euglena gracilis | |

| Trans-2-enoyl-CoA Reductase | Crotonyl-CoA | 68 | Euglena gracilis |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of enzymes involved in this compound metabolism. The following sections provide standardized protocols for key experiments.

General Experimental Workflow

The characterization of an enzyme typically follows a structured workflow, from obtaining the enzyme to determining its kinetic properties.

Protocol 1: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This protocol is adapted from the method described for the hydration of crotonyl-CoA.[5]

-

Principle: The hydration of the trans-2-enoyl-CoA double bond is monitored by the decrease in absorbance at 263 nm, which is characteristic of the enoyl-thioester bond.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

This compound stock solution (concentration determined by absorbance at 263 nm using an extinction coefficient of 6.7 x 10³ M⁻¹cm⁻¹)

-

Purified Enoyl-CoA Hydratase enzyme solution

-

-

Procedure: a. Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer and a final concentration of 0.1-0.25 mM this compound. b. Equilibrate the reaction mixture to the desired temperature (e.g., 30°C). c. Initiate the reaction by adding a small volume of the enzyme solution. d. Immediately monitor the decrease in absorbance at 263 nm for several minutes using a spectrophotometer. e. Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot. One unit of activity is defined as the amount of enzyme that hydrates 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is a general method based on the reduction of an artificial electron acceptor.

-

Principle: The oxidation of the acyl-CoA substrate is coupled to the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCPIP), which results in a measurable change in absorbance.

-

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.5

-

Hexanoyl-CoA stock solution

-

FAD (flavin adenine (B156593) dinucleotide) solution

-

Electron acceptor stock solution (e.g., DCPIP)

-

Purified Acyl-CoA Dehydrogenase enzyme solution

-

-

Procedure: a. Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, FAD, and the electron acceptor. b. Equilibrate to the desired temperature. c. Add the enzyme solution and incubate for a few minutes. d. Initiate the reaction by adding the hexanoyl-CoA substrate. e. Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time. f. Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the electron acceptor.

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.[6]

-

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the formation of NADH, which absorbs light at 340 nm.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 9.0

-

NAD⁺ stock solution

-

3-Hydroxyhexanoyl-CoA stock solution

-

Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

-

-

Procedure: a. In a cuvette, combine the Tris-HCl buffer and NAD⁺ to a final concentration of 1-2 mM. b. Add the 3-hydroxyhexanoyl-CoA substrate to a suitable final concentration (e.g., 0.1 mM). c. Equilibrate the mixture to the desired temperature. d. Initiate the reaction by adding the enzyme solution. e. Record the increase in absorbance at 340 nm over time. f. Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling and Regulatory Pathways

While this compound itself has not been identified as a direct signaling molecule, acyl-CoA esters, in general, are known to play significant roles in regulating gene expression and cellular metabolism. Long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as FadR in E. coli and HNF-4α in mammals, thereby influencing the expression of genes involved in fatty acid metabolism.[6]

Furthermore, the flux through the beta-oxidation pathway is tightly regulated by the cellular energy state (NADH/NAD⁺ and FADH₂/FAD ratios) and the availability of substrates. Intermediates of fatty acid metabolism can also allosterically regulate key enzymes in other metabolic pathways. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thus providing a feedback mechanism to coordinate fatty acid synthesis and degradation.

Conclusion

The metabolism of this compound is a critical component of unsaturated fatty acid beta-oxidation, involving a cascade of well-characterized enzymes. This guide has provided a detailed overview of these enzymes, including available kinetic data and standardized experimental protocols for their study. While specific kinetic parameters for this compound are not exhaustively documented for all enzymes, the provided information on related substrates offers a solid foundation for further research. A deeper understanding of the kinetics and regulation of these enzymes is paramount for the development of novel therapeutic strategies targeting metabolic disorders. The methodologies and data presented herein are intended to facilitate such endeavors.

References

- 1. d-nb.info [d-nb.info]

- 2. Mechanism of activation of acyl-CoA substrates by medium chain acyl-CoA dehydrogenase: interaction of the thioester carbonyl with the flavin adenine dinucleotide ribityl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E)-Hexenoyl-CoA as a Precursor for Polyketide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketides represent a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, anticancer agents, and immunosuppressants. The structural diversity of polyketides is generated by polyketide synthases (PKSs), large multienzyme complexes that catalyze the sequential condensation of small carboxylic acid-derived extender units. While the most common extender units are malonyl-CoA and methylmalonyl-CoA, the incorporation of unusual or "non-canonical" extender units is a key strategy for generating novel polyketide structures with potentially improved or novel biological activities. (2E)-Hexenoyl-CoA is an intermediate in fatty acid metabolism that can serve as a precursor for the biosynthesis of such unusual extender units, leading to the production of complex polyketides with unique alkyl side chains.[1][2]

This technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, focusing on the enzymatic pathways for its conversion into a PKS extender unit, methods for the analysis of key metabolites, and protocols for the production and engineering of polyketide biosynthetic pathways.

Biosynthesis of this compound Derived Extender Units

The incorporation of a hexenyl- or hexyl-moiety into a polyketide backbone requires the enzymatic conversion of this compound into a suitable extender unit, typically an alkylmalonyl-CoA. Two primary pathways have been elucidated for the formation of such unusual extender units from α,β-unsaturated acyl-CoA precursors.

The Crotonyl-CoA Carboxylase/Reductase (CCR) Pathway

In many biosynthetic pathways, unusual alkylmalonyl-CoA extender units are synthesized via the reductive carboxylation of α,β-unsaturated acyl-CoAs, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (CCR) homologues.[3] This class of enzymes utilizes NADPH to reduce the double bond of the acyl-CoA, generating a reactive enolate intermediate that is subsequently trapped by carboxylation with carbon dioxide. While well-studied for shorter chain substrates like crotonyl-CoA, CCRs are known to exhibit some substrate promiscuity, potentially allowing for the conversion of this compound to hexylmalonyl-CoA. The catalytic efficiency of this reaction, however, can be a limiting factor.

The CCRC-Independent Pathway: Direct Carboxylation

An alternative pathway, independent of CCRs, has been identified in the biosynthesis of the stambomycin family of macrolides.[4][5] In this pathway, a medium-chain acyl-CoA is directly carboxylated to yield the corresponding alkylmalonyl-CoA. This two-step process involves:

-

Activation of a fatty acid: A medium-chain fatty acid, such as hexanoic acid, is activated to its corresponding CoA thioester by an acyl-CoA ligase.

-

Direct carboxylation: The resulting acyl-CoA is then carboxylated by an acyl-CoA carboxylase to yield the alkylmalonyl-CoA extender unit.

This pathway provides a more direct route for the incorporation of longer alkyl side chains into polyketides and is a key target for metabolic engineering efforts.

Quantitative Data

Precise quantitative data on the enzymatic conversion of this compound and its incorporation into polyketides is crucial for understanding and optimizing biosynthetic pathways. While specific kinetic data for enzymes utilizing this compound as a direct precursor for polyketide extender units is limited in the literature, data from related enzymes and precursor feeding studies provide valuable insights.

| Enzyme/System | Substrate | Product | Km | kcat | Yield | Reference |

| Crotonyl-CoA Carboxylase/Reductase (from Kitasatospora setae) | Crotonyl-CoA | (2S)-ethylmalonyl-CoA | 21 ± 2 µM | - | 100% carboxylation | [6] |

| Stambomycin Mutasynthesis | Butylmalonic acid | Butyl-stambomycin | - | - | High relative to native stambomycins | [7] |

| Stambomycin Mutasynthesis | 6-Azidohexanoic acid | Azide-tagged stambomycin | - | - | Detected | |

| Stambomycin Mutasynthesis | 8-Nonynoic acid | Alkyne-tagged stambomycin | - | - | Detected |

Table 1: Summary of relevant kinetic and yield data. Note the lack of specific data for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in microbial cell lysates, adapted from established methods for acyl-CoA analysis.

1. Sample Preparation and Extraction:

-

Harvest microbial cells (e.g., Streptomyces sp.) by centrifugation at 4°C.

-

Quench metabolism by rapidly freezing the cell pellet in liquid nitrogen.

-

Lyse the cells by sonication or bead beating in an ice-cold extraction buffer (e.g., 2:2:1 acetonitrile/methanol (B129727)/water).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the acyl-CoA esters.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove polar impurities.

-

Elute the acyl-CoAs with a methanol-containing buffer.

-

Dry the eluate under a stream of nitrogen or by lyophilization.

-

Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5 mM ammonium acetate (B1210297) in water, pH 8.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs based on their hydrophobicity.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion (Q1): The m/z of the [M+H]+ ion for this compound.

-

Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the neutral loss of 507 is common for acyl-CoAs).

-

-

Calibration: Generate a standard curve using a commercially available this compound standard of known concentrations.

-

Protocol 2: In Vitro Reconstitution of a Polyketide Synthase Module with an Unnatural Extender Unit

This protocol describes a general method for assaying the activity of a purified PKS module with a non-canonical extender unit precursor. This example is based on the principles of in vitro PKS analysis.

1. Heterologous Expression and Purification of PKS Enzymes:

-

Clone the gene(s) encoding the desired PKS module (e.g., Stambomycin module 12) and any necessary partner enzymes (e.g., acyl-CoA carboxylase) into a suitable expression vector (e.g., pET vector for E. coli).

-

Incorporate an affinity tag (e.g., His6-tag) for purification.

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Harvest the cells and purify the tagged protein(s) using affinity chromatography (e.g., Ni-NTA).

-

Further purify the protein by size-exclusion chromatography to ensure homogeneity.

2. In Vitro PKS Assay:

-

Prepare a reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2, containing 2.5 mM EDTA and 5 mM DTT).

-

Assemble the reaction mixture on ice, including:

-

Purified PKS module.

-

Starter unit (e.g., acetyl-CoA or a suitable acyl-SNAC thioester).

-

Extender unit precursor: this compound.

-

If a direct carboxylation pathway is being reconstituted, include the purified acyl-CoA carboxylase, ATP, and bicarbonate.

-

NADPH as a reducing equivalent.

-

[1-14C]-labeled starter or extender unit for radioactive detection of the product.

-

-

Initiate the reaction by warming the mixture to the optimal temperature for the enzyme (e.g., 30°C).

-

Incubate for a defined period (e.g., 1-4 hours).

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the polyketide product into the organic phase.

-

Analyze the product by thin-layer chromatography (TLC) with phosphorimaging (if using radioactivity) or by LC-MS to identify the expected polyketide product.

Mandatory Visualizations

Caption: Biosynthetic pathways for hexylmalonyl-CoA extender unit formation.

Caption: General experimental workflow for PKS expression and in vitro assay.

Conclusion

This compound and its derivatives represent a valuable class of precursors for the biosynthesis of novel polyketides. Understanding the enzymatic pathways that convert these molecules into PKS extender units is fundamental to harnessing their potential. The direct carboxylation pathway, as exemplified in stambomycin biosynthesis, offers a promising route for the efficient incorporation of longer alkyl chains. Further research into the kinetic properties of the enzymes in these pathways, coupled with the development of robust analytical and in vitro reconstitution methods, will be critical for the rational design and engineering of PKSs to produce new generations of polyketide-based therapeutics. The protocols and data presented in this guide provide a foundation for researchers to explore and exploit the biosynthetic potential of this compound in the quest for novel bioactive compounds.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Engineering the stambomycin modular polyketide synthase yields 37-membered mini-stambomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the inherent promiscuity of the acyl transferase of the stambomycin polyketide synthase for the mutasynthesis of analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Subcellular Landscape of (2E)-Hexenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in the metabolic pathways of unsaturated fatty acids. Its precise subcellular localization is critical for understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound distribution within the cell, focusing on its presence in key metabolic organelles: the mitochondria and peroxisomes. While direct quantitative data for this compound pools remain elusive in current literature, this document synthesizes qualitative evidence, details the sophisticated methodologies required for such investigations, and presents quantitative data for related acyl-CoA species to provide a contextual framework.

Qualitative Cellular Localization of this compound

The subcellular compartmentalization of metabolic pathways is a fundamental principle of cellular biology. The localization of this compound is inferred from the known distribution of enzymes and pathways involved in its metabolism, primarily the β-oxidation of unsaturated fatty acids.

Mitochondria: The mitochondria are the primary sites of β-oxidation for short-, medium-, and long-chain fatty acids. The enzyme responsible for the hydration of this compound, enoyl-CoA hydratase, is well-characterized in the mitochondrial matrix. Furthermore, a 1972 study identified the subcellular location of trans-2,3-hexenoyl-CoA reductase in rat liver mitochondria, strongly suggesting the presence of its substrate, this compound, within this organelle.

Peroxisomes: Peroxisomes are also equipped for β-oxidation, particularly of very-long-chain fatty acids and some unsaturated fatty acids. Peroxisomes are known to be involved in the degradation of medium-chain fatty acids, indicating that this compound is likely present and metabolized within this organelle as well. The interplay between mitochondrial and peroxisomal β-oxidation is crucial for cellular lipid metabolism, with peroxisomes often initiating the breakdown of fatty acids that are subsequently completely oxidized in the mitochondria.

Microsomes: The same 1972 study also reported the presence of trans-2,3-hexenoyl-CoA reductase in microsomes, implying a potential role for the endoplasmic reticulum in the metabolism of this compound.

Quantitative Data on Subcellular Acyl-CoA Pools

| Acyl-CoA Species | Organelle/Fraction | Cell/Tissue Type | Concentration (pmol/mg protein) | Citation |

| Acetyl-CoA | Mitochondria | Mouse Liver | ~2.5 | [1][2] |

| Cytosol | Mouse Liver | ~1.5 | [1][2] | |

| Propionyl-CoA | Mitochondria | Mouse Liver | ~0.1 | [1][2] |

| Cytosol | Mouse Liver | ~0.05 | [1][2] | |

| Succinyl-CoA | Mitochondria | Mouse Liver | ~1.0 | [1][2] |

| Cytosol | Mouse Liver | ~0.1 | [1][2] | |

| Butyryl-CoA | Mitochondria | Mouse Liver | ~0.02 | [1][2] |

| Hexanoyl-CoA | Mitochondria | Mouse Liver | Not Reported | |

| Octanoyl-CoA | Mitochondria | Mouse Liver | ~0.01 | [1][2] |

Disclaimer: The data presented above are for illustrative purposes and are derived from studies on different cell types and using various methodologies. The absence of data for this compound highlights a significant knowledge gap in the field.

Experimental Protocols

The determination of the subcellular localization of this compound requires a combination of precise organelle isolation techniques and highly sensitive analytical methods.

Subcellular Fractionation: Isolation of Mitochondria and Peroxisomes

A common and effective method for isolating mitochondria and peroxisomes is differential centrifugation followed by density gradient centrifugation.

Protocol: Isolation of Mitochondria and Peroxisomes from Cultured Cells

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Allow cells to swell on ice for 10-15 minutes. Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet from the 10,000 x g spin contains both mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation (for purification):

-

Resuspend the crude mitochondrial pellet in a suitable buffer.

-

Layer the resuspended pellet onto a discontinuous sucrose (B13894) or Percoll gradient (e.g., layers of 1.0 M and 1.5 M sucrose).

-

Centrifuge at 60,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.

-

Mitochondria will band at the interface of the two sucrose layers, while peroxisomes will form a pellet at the bottom of the tube.

-

Carefully collect the fractions.

-

-

Purity Assessment: Assess the purity of the isolated fractions by Western blotting for organelle-specific marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

-

Extraction:

-

To the isolated organelle fractions, add a cold extraction solution (e.g., 90% methanol (B129727) containing an internal standard, such as a 13C-labeled acyl-CoA).

-

Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

-

LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water).

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transition for this compound would be based on its precursor ion mass and the mass of a specific fragment ion generated upon collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).

-

Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Visualizations

Metabolic Pathway

References

- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of (2E)-Hexenoyl-CoA Metabolism: A Technical Guide

December 2025

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial fatty acid beta-oxidation pathway, specifically in the catabolism of medium-chain fatty acids. The precise regulation of its synthesis and degradation is crucial for maintaining cellular energy homeostasis. Dysregulation of this metabolic nexus can contribute to various metabolic disorders. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing this compound metabolism, intended for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

The metabolism of this compound is primarily centered around its generation from hexanoyl-CoA and its subsequent hydration to 3-hydroxyhexanoyl-CoA.

Synthesis of this compound:

This compound is synthesized from hexanoyl-CoA through a dehydrogenation reaction catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) . This enzyme introduces a double bond between the α and β carbons of the acyl-CoA chain.[1][2][3][4]

Degradation of this compound:

The degradation of this compound is primarily mediated by enoyl-CoA hydratase (specifically the mitochondrial short-chain enoyl-CoA hydratase, ECHS1) , which catalyzes the hydration of the trans-double bond to form L-3-hydroxyhexanoyl-CoA.[5][6][7][8][9][10][11] This product then proceeds through the subsequent steps of beta-oxidation.

Enzymatic Regulation

The activities of MCAD and ECHS1 are subject to intricate regulatory mechanisms, including substrate specificity and potential allosteric modulation.

Enzyme Kinetics

Quantitative understanding of enzyme kinetics is fundamental to elucidating the regulatory control of this compound metabolism. While specific kinetic parameters for mammalian MCAD and ECHS1 with this compound as the direct substrate are not extensively documented in publicly available literature, data for closely related substrates and enzymes from other organisms provide valuable insights.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | This compound | 29 | 1.8 x 103 | - | - | [12] |

| Enoyl-CoA Hydratase (PhaJ4 homologs) | Ralstonia eutropha | Crotonyl-CoA (C4) | - | - | - | Increased with chain length (C4 to C8) | [13] |

| Medium-chain Acyl-CoA Dehydrogenase | Pig Kidney | Octanoyl-CoA (C8) | 2.5 ± 0.4 | - | 18.8 ± 0.5 | - | [14] |

Note: The provided data for enoyl-CoA hydratase are from bacterial sources involved in polyhydroxyalkanoate synthesis and may not directly reflect the kinetics of mammalian mitochondrial ECHS1. The data for MCAD is with octanoyl-CoA, a closely related substrate. Further empirical studies are required to determine the precise kinetic constants for the mammalian enzymes with this compound.

Allosteric Regulation

Allosteric regulation allows for rapid modulation of enzyme activity in response to cellular metabolic status.

-

Medium-chain Acyl-CoA Dehydrogenase (MCAD): Long-chain fatty acyl-CoA esters can act as allosteric activators of AMPK β1-containing isoforms, which in turn can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[15][16] While this is an indirect regulation, it highlights the potential for acyl-CoA esters to modulate pathways that influence the flux of substrates like hexanoyl-CoA towards MCAD. Specific endogenous allosteric regulators of MCAD that directly modulate its activity on this compound precursors are not well-defined in the current literature.

-

Enoyl-CoA Hydratase (ECHS1): Information regarding specific physiological allosteric regulators of ECHS1 is limited. The enzyme's activity is primarily thought to be driven by substrate availability. However, the potential for feedback inhibition by downstream metabolites of the beta-oxidation pathway warrants further investigation.

Transcriptional Regulation

The expression of the genes encoding MCAD (ACADM) and ECHS1 is tightly controlled by a network of transcription factors that respond to nutritional and hormonal signals.

Key Transcription Factors

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a master regulator of fatty acid oxidation.[17] It is activated by fatty acids and their derivatives. PPARα has been shown to transcriptionally activate the ACADM gene.[18] The activation of PPARα leads to an increased expression of genes involved in fatty acid catabolism, including those required for the breakdown of medium-chain fatty acids. This suggests that under conditions of high fatty acid availability, PPARα upregulates the machinery for this compound synthesis and subsequent degradation. The regulation of ECHS1 by PPARα is also implicated as part of the coordinated upregulation of the beta-oxidation pathway.[17]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP1c): SREBP1c is a key transcription factor in the regulation of lipogenesis, promoting the synthesis of fatty acids.[19][20][21][22][23] Its expression and activity are stimulated by insulin (B600854). While SREBP1c primarily drives anabolic pathways, there is evidence of crosstalk with catabolic pathways. PPARα activation can suppress the LXR-SREBP1c pathway, suggesting a reciprocal regulation between fatty acid synthesis and oxidation.[6][12][13] Direct regulation of the ECHS1 gene by SREBP1c has not been definitively established through ChIP-seq analysis in the available literature, which has primarily focused on SREBP1c's role in promoting the expression of genes involved in fatty acid synthesis.[24][25][26]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the regulation of this compound synthesis and degradation.

Quantification of this compound

Method: HPLC-MS/MS

This is the method of choice for sensitive and specific quantification of acyl-CoA species.

-

Tissue Extraction:

-

Flash-freeze liver tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture).[21][27]

-

Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

-

Centrifuge to pellet protein and other debris.

-

-

Solid-Phase Extraction (SPE):

-

Use a reversed-phase SPE column to isolate and concentrate the acyl-CoA fraction from the supernatant.[27]

-

-

HPLC Separation:

-

Employ a C18 reversed-phase column for chromatographic separation of different acyl-CoA species.[21]

-

Use a gradient of a volatile buffer system (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) in water and acetonitrile) for elution.[21]

-

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Define specific precursor-to-product ion transitions for this compound and the internal standard.

-

Enzyme Activity Assays

Method: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (MCAD)

This assay measures the reduction of a dye that accepts electrons from the FAD cofactor of the dehydrogenase.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the substrate (hexanoyl-CoA), an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme source (purified MCAD or mitochondrial extract).

-

Initiation: Start the reaction by adding the enzyme.

-

Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.

-

Calculation: The rate of decrease in absorbance is proportional to the enzyme activity.

Method: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECHS1)

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of this compound.[12]

-

Initiation: Add the purified ECHS1 enzyme or a mitochondrial extract to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 263 nm in a UV-Vis spectrophotometer.

-

Calculation: Use the molar extinction coefficient of the enoyl-thioester bond (6.7 x 103 M-1cm-1) to calculate the rate of substrate conversion and thus the enzyme activity.[13]

Analysis of Transcriptional Regulation

Method: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific transcription factor binds to the promoter region of a target gene in vivo.

-

Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Isolate chromatin and shear it into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Use an antibody specific to the transcription factor of interest (e.g., PPARα or SREBP1c) to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the transcription factor.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of the target gene (e.g., ACADM or ECHS1) to quantify the amount of precipitated DNA. An enrichment compared to a control antibody (e.g., IgG) indicates binding.[25][28][26][29][30]

Method: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique to study protein-DNA interactions.

-

Probe Labeling: Synthesize and label a short DNA probe corresponding to the putative transcription factor binding site in the promoter of the target gene (e.g., a PPRE for PPARα). The label can be radioactive (32P) or fluorescent.

-

Binding Reaction: Incubate the labeled probe with a source of the transcription factor (e.g., nuclear extract from cells or purified recombinant protein).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA interaction. Specificity can be confirmed by competition with an unlabeled probe or by using an antibody against the transcription factor, which will cause a "supershift".

Conclusion

The regulation of this compound synthesis and degradation is a multi-layered process involving enzymatic control and transcriptional regulation. While the key enzymes, MCAD and ECHS1, and the major transcriptional regulators, PPARα and SREBP1c, have been identified, further research is needed to fully elucidate the specific kinetic parameters and the intricate details of their regulatory networks, particularly concerning direct allosteric modulation and the precise role of SREBP1c in the catabolic arm of this pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these remaining questions and to explore novel therapeutic strategies targeting the modulation of this compound metabolism.

References

- 1. cpsp.cps.ca [cpsp.cps.ca]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MCAD [gmdi.org]

- 4. researchgate.net [researchgate.net]

- 5. SREBP1 regulates mitochondrial metabolism in oncogenic KRAS expressing NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement in liver SREBP-1c/PPAR-alpha ratio and steatosis in obese patients: correlations with insulin resistance and n-3 long-chain polyunsaturated fatty acid depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling. | Semantic Scholar [semanticscholar.org]

- 14. A Protective Effect of PPARα in Endothelial Progenitor Cells Through Regulating Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Proliferator-Activated Receptor Alpha Inhibits Abnormal Extracellular Matrix Accumulation and Maintains Energy Metabolism in Late-Onset Fuchs Endothelial Corneal Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 24. assaygenie.com [assaygenie.com]

- 25. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Genome-Wide Occupancy of SREBP1 and Its Partners NFY and SP1 Reveals Novel Functional Roles and Combinatorial Regulation of Distinct Classes of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Crystallization experiments with 2-enoyl-CoA hydratase, using an automated 'fast-screening' crystallization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Hydrolysis of (2E)-Hexenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (2E)-Hexenoyl-CoA and Thioester Stability

This compound is an unsaturated short-chain acyl-CoA that plays a role as an intermediate in the degradation of fatty acids.[1][2] The thioester bond in acyl-CoAs is a high-energy bond, making these molecules reactive donors in various enzymatic reactions.[3] However, this reactivity also makes them susceptible to non-enzymatic hydrolysis, a process that releases free coenzyme A (CoASH) and the corresponding carboxylic acid.

The rate of spontaneous hydrolysis of thioesters is influenced by several factors, including pH, temperature, and the structure of the acyl group. Generally, thioester hydrolysis is subject to base-catalyzed hydrolysis, with increased rates at alkaline pH. In contrast, saturated short-chain acyl-CoAs like acetyl-CoA and hexanoyl-CoA are known to be relatively stable under physiological conditions. For instance, hexanoyl-CoA shows minimal liberation of CoASH over time at pH 8.0. The presence of a double bond in the (2E) position in hexenoyl-CoA may influence its electronic properties and, consequently, its susceptibility to hydrolysis, though specific comparative data are lacking.

Quantitative Data on Acyl-CoA Stability

Direct kinetic data for the spontaneous hydrolysis of this compound is not available in the reviewed literature. However, studies on other acyl-CoA molecules provide insights into their relative stability.

| Acyl-CoA Species | Condition | Observation | Reference |

| Succinyl-CoA | pH not specified | Half-life of approximately 1.15 hours (70 minutes). | [4] |

| Acetyl-CoA, Butyryl-CoA, Propionyl-CoA, Hexanoyl-CoA | pH 8.0 | Minimal liberation of free CoASH over time, indicating relative stability. | [4] |

This table summarizes the available stability data for comparable acyl-CoA molecules to provide a contextual understanding of thioester bond lability.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids.[5][6][7][8][9] This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Figure 1. The role of this compound in the β-oxidation of Hexanoyl-CoA.

Experimental Protocols for Measuring Thioester Hydrolysis

The spontaneous hydrolysis of acyl-CoA thioesters can be monitored by measuring the rate of appearance of free coenzyme A (CoASH). A widely used method for this is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle of the Ellman's Assay

DTNB reacts with free sulfhydryl groups, such as the one in CoASH, to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.[10][11] The rate of TNB²⁻ formation is directly proportional to the rate of CoASH release from the thioester.

Experimental Workflow

Figure 2. General workflow for measuring thioester hydrolysis using Ellman's assay.

Detailed Protocol for Kinetic Measurement of Spontaneous Hydrolysis

Materials:

-

This compound (or other acyl-CoA of interest)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[10][12]

-

Spectrophotometer capable of measuring absorbance at 412 nm and maintaining a constant temperature.

Procedure:

-

Reagent Preparation:

-

Prepare the Reaction Buffer and adjust the pH to the desired value. Note that DTNB is more stable at slightly acidic to neutral pH but the reaction with thiols is optimal at a slightly alkaline pH of around 8.0.[12][13]

-

Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer. Protect from light.[10][12]

-

Prepare a stock solution of this compound in a suitable buffer (e.g., slightly acidic to prevent hydrolysis during storage). The concentration should be determined accurately.

-

-

Reaction Setup:

-

In a cuvette, add the Reaction Buffer and the DTNB solution to their final concentrations.

-

Equilibrate the cuvette to the desired temperature in the spectrophotometer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

-

Immediately start monitoring the change in absorbance at 412 nm over time. Record data at regular intervals for a period sufficient to establish a linear rate.

-

-

Data Analysis:

-

Plot absorbance at 412 nm versus time.

-

The initial rate of the reaction is the slope of the linear portion of the curve.

-

The concentration of CoASH released can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (usually 1 cm), and c is the concentration of TNB²⁻ (which is equimolar to the concentration of CoASH).[10][11]

-